glaucolide K

描述

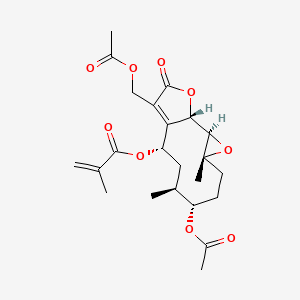

Structure

3D Structure

属性

分子式 |

C23H30O9 |

|---|---|

分子量 |

450.5 g/mol |

IUPAC 名称 |

[(1S,2R,4R,7S,8S,10S)-7-acetyloxy-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-10-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C23H30O9/c1-11(2)21(26)30-17-9-12(3)16(29-14(5)25)7-8-23(6)20(32-23)19-18(17)15(22(27)31-19)10-28-13(4)24/h12,16-17,19-20H,1,7-10H2,2-6H3/t12-,16-,17-,19-,20+,23+/m0/s1 |

InChI 键 |

SMSAHFFESNPUAJ-SAHIIEOHSA-N |

手性 SMILES |

C[C@H]1C[C@@H](C2=C(C(=O)O[C@@H]2[C@@H]3[C@](O3)(CC[C@@H]1OC(=O)C)C)COC(=O)C)OC(=O)C(=C)C |

规范 SMILES |

CC1CC(C2=C(C(=O)OC2C3C(O3)(CCC1OC(=O)C)C)COC(=O)C)OC(=O)C(=C)C |

同义词 |

glaucolide K |

产品来源 |

United States |

Isolation and Advanced Structural Elucidation of Glaucolide K

Natural Occurrence and Botanical Sources of Glaucolide K

Sesquiterpene lactones, including the glaucolide subtype, are commonly found in plants belonging to the Asteraceae family. nih.govmdpi.comroyalsocietypublishing.org

Specific Plant Species for Isolation of this compound

This compound has been specifically isolated from the leaves of Vernonia pachyclada Baker, a plant species within the Asteraceae family. nih.gov The genus Vernonia is particularly recognized for its rich content of sesquiterpenes. nih.gov

Geographic Distribution and Ecological Niche of Source Organisms

Vernonia pachyclada, the source organism for this compound, is found in the rainforests of Madagascar. nih.gov This suggests a tropical or subtropical ecological niche for the plant.

Methodologies for Isolation and Purification

The isolation of natural products like this compound from plant matrices involves a series of extraction and purification steps designed to separate the target compound from other plant metabolites.

Chromatographic Techniques for Separation and Isolation

General isolation procedures for sesquiterpene lactones, including glaucolides, often commence with the extraction of plant material, commonly through alcoholic maceration. nih.govmdpi.com This initial extract is then subjected to various chromatographic techniques for purification.

In the specific case of this compound isolation from Vernonia pachyclada, the process involved the purification of a cytotoxic leaf extract using a combination of liquid-liquid partition, reversed-phase flash chromatography, and reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov

Chromatographic methods are essential for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. While traditional methods frequently utilize successive silica (B1680970) gel chromatographic columns, alternative techniques like Centrifugal Partition Chromatography (CPC) have been employed for the isolation of other glaucolides, such as glaucolide B. nih.govmdpi.comnih.gov Countercurrent chromatography methods, including High-Speed Counter-Current Chromatography (HSCCC) and CPC, can offer advantages in terms of yield, minimized losses, and reduced solvent consumption compared to classical low-pressure chromatography. researchgate.net Vacuum Liquid Chromatography (VLC), which often utilizes silica gel or alumina (B75360) as the stationary phase, is another efficient technique for the separation of natural products. juniperpublishers.com

Considerations for Artifact Formation During Isolation and Purification

A critical consideration during the isolation and purification of sesquiterpene lactones is the potential for artifact formation. The genesis of some related sesquiterpene lactone skeletons, such as hirsutinolides and cadinanolides, is debated, with evidence suggesting they can be either natural metabolites or products formed during the extraction and fractionation processes. nih.govmdpi.comdntb.gov.ua

Studies have indicated that factors such as acidic and alkaline extraction conditions, as well as the use of solid-phase stationary phases like silica gel, can promote the conversion of glaucolides into artifacts. nih.govmdpi.comdntb.gov.ua Protic solvents, such as methanol (B129727) and ethanol, and acidic or alkaline stationary phases appear to contribute to these transformations through reactions like addition, substitution, and annulation during purification. nih.govmdpi.com Research mimicking chromatographic purification has demonstrated that silica gel can induce the conversion of glaucolide structures into hirsutinolide and cadinanolide derivatives. nih.govmdpi.com The stability of glaucolide-type compounds during isolation may be influenced by the pH of the crude plant extract in the solvent system. nih.govmdpi.com

Spectroscopic and Spectrometric Approaches for Structural Determination

The definitive determination of the chemical structure of this compound relies on advanced spectroscopic and spectrometric techniques.

The structures of novel compounds, including this compound, are typically elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for the comprehensive assignment of proton (¹H) and carbon (¹³C) NMR spectra. cdnsciencepub.comresearchgate.net Comparison of spectroscopic data with those of known compounds is also a crucial step in structural elucidation. mdpi.com

High-resolution mass spectrometry (HRMS), such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is utilized to determine the precise molecular formula of the isolated compound. mdpi.comnih.gov Tandem mass spectrometry (MS/MS), particularly when coupled with techniques like Ultra-Performance Liquid Chromatography (UPLC-HRMS/MS), is valuable for characterizing and differentiating sesquiterpene lactones by analyzing their fragmentation patterns. sci-hub.seresearchgate.net ESI-HRMS/MS analyses provide characteristic fragmentation patterns that can serve as spectroscopic fingerprints for identification. sci-hub.se Computational simulations can further support proposed fragmentation mechanisms and investigate interactions with ions. sci-hub.se

In addition to spectroscopic and spectrometric methods, single crystal X-ray diffraction can provide unambiguous confirmation of the structure and stereochemistry of this compound when suitable crystals are obtained. nih.govresearchgate.net

Key Characteristics of this compound

| Property | Value |

| Molecular Formula | C₂₃H₃₀O₉ |

| Molecular Weight | 450.48 |

| Appearance | Colorless crystals |

| Melting Point | 141–142 °C |

| Optical Rotation | [α]D²² −42.8° (c 0.90, CHCl₃) |

| UV (MeOH) λmax (log ε) | 211 (4.3) nm |

| IR (film) νmax | 1770, 1726 cm⁻¹ |

Application of One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both 1D and 2D techniques, played a crucial role in the initial determination of this compound's structure. nih.govtandfonline.comnih.gov Analysis of the 1H and 13C NMR spectra provided key information about the compound's functional groups and carbon skeleton. nih.gov 2D NMR experiments, such as HMQC and HMBC, were used to establish the connectivity of atoms within the molecule. nih.gov HMBC correlations, for instance, helped confirm that this compound is a sesquiterpene with the same atom connectivity as 8-O-desacetyl confertolide-8-O-methacrylate. nih.gov However, variations in the 1H NMR data between this compound and the literature data for 8-O-desacetyl confertolide-8-O-methacrylate, when measured in the same solvent, suggested a stereochemical difference. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Information

High-Resolution Mass Spectrometry (HRMS), specifically HRFABMS, was employed to determine the molecular formula of this compound. nih.govresearchgate.net Analysis by HRFABMS indicated a molecular formula of C23H30O9. nih.gov HRMS is a valuable tool for providing precise mass measurements, which are essential for confirming the elemental composition of a compound.

X-ray Crystallography for Definitive Stereochemical Assignment

Single-crystal X-ray diffraction was utilized to definitively confirm the structure and stereochemistry of this compound. nih.govtandfonline.comnih.gov Large colorless rods of this compound were crystallized from methanol for this analysis. nih.gov The crystal structure analysis confirmed the relative stereochemistry that was initially proposed based on NOESY data. nih.gov Furthermore, the X-ray diffraction data provided the absolute stereochemistry of the molecule. nih.gov The Laue symmetry and systematic absences observed were consistent with the orthorhombic space group P212121. nih.gov The structure was solved by direct methods and refined using SHELXTL NT. nih.gov The asymmetric unit contained one crystallographically independent molecule. nih.gov The absolute configuration was determined from anomalous dispersion effects, yielding a Flack parameter of -0.19(17). nih.gov

Advanced Spectroscopic Methods for Conformational Analysis

While the provided search results primarily detail the use of 1D and 2D NMR for structural elucidation and NOESY for relative stereochemistry, specific advanced spectroscopic methods solely focused on the conformational analysis of this compound were not extensively detailed in the context of the provided information. However, NOESY correlations, which were used to determine relative stereochemistry, inherently provide insights into the spatial proximity of protons, which is related to molecular conformation. nih.gov The observation of an unexpected NOESY correlation between the C-13 and C-9 protons, despite their apparent distance in some representations, was noted as potentially being due to certain ring conformations bringing these positions into proximity. nih.gov This highlights how NMR data, particularly NOESY, can indirectly inform conformational analysis.

Stereochemical Analysis and Assignment of this compound

The stereochemical analysis of this compound involved a combination of NMR spectroscopy, particularly NOESY, and single-crystal X-ray diffraction. nih.govtandfonline.com NOESY correlations were used to propose the relative stereochemistry of the compound. nih.gov For instance, correlations between the C-15 protons and the C-6 and C-8 protons indicated their syn-orientations. nih.gov Correlations were also observed from the C-15, C-14, and C-8 protons to the C-1 proton. nih.gov The single-crystal X-ray diffraction analysis confirmed the relative stereochemistry deduced from the NOESY data. nih.gov Crucially, the X-ray data provided the definitive absolute stereochemistry of this compound, which was assigned as 1S,4R,5R,6S,8S,10S. nih.gov This analysis revealed that this compound differs in relative stereochemistry at C-5 and C-10 compared to the known compound 8-O-desacetyl confertolide-8-O-methacrylate, which has a relative stereochemistry of 1S, 4R,5S,6S,8S,10R. nih.gov

Biosynthetic Pathways and Enzymology of Glaucolides

General Biosynthesis of Sesquiterpene Lactones from Isoprenoid Precursors

The biosynthesis of all terpenoids, including sesquiterpene lactones, begins with the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govroyalsocietypublishing.orgwikipedia.orgmdpi.com These precursors are synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, localized in the plastids. nih.govroyalsocietypublishing.orgmdpi.comresearchgate.netmdpi.com

In the biosynthesis of sesquiterpenes, IPP and DMAPP are condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). nih.govroyalsocietypublishing.orgmdpi.commdpi.comwikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme farnesyl diphosphate (B83284) synthase (FPPS). royalsocietypublishing.orgmdpi.com FPP serves as the central intermediate for the biosynthesis of all sesquiterpenes. nih.govroyalsocietypublishing.orgmdpi.comwikipedia.orgwikipedia.org

Table 1: Key Isoprenoid Precursors in Sesquiterpene Biosynthesis

| Compound Name | Abbreviation | Molecular Formula | PubChem CID |

| Isopentenyl pyrophosphate | IPP | C₅H₁₂O₇P₂ | 1195 nih.gov |

| Dimethylallyl pyrophosphate | DMAPP | C₅H₁₂O₇P₂ | 647 metabolomicsworkbench.org |

| Farnesyl pyrophosphate | FPP | C₁₅H₂₈O₇P₂ | 445713 nih.gov |

Proposed Biosynthetic Cascade for Glaucolide Skeletal Formation

The formation of the specific glaucolide skeleton from FPP involves cyclization and subsequent modifications. While the general steps for sesquiterpene lactone biosynthesis are understood, the precise cascade leading specifically to glaucolide K is complex and may involve unique enzymatic steps.

The initial step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP catalyzed by a sesquiterpene synthase. royalsocietypublishing.orgmdpi.com This cyclization can lead to various sesquiterpene hydrocarbons, such as germacrene A, which is considered a common intermediate for many sesquiterpene lactone subclasses. nih.govroyalsocietypublishing.org

Following cyclization, a series of oxidation, hydroxylation, and rearrangement reactions, often mediated by cytochrome P450 enzymes and other modifying enzymes, are required to form the characteristic lactone ring and other functional groups of sesquiterpene lactones. nih.govroyalsocietypublishing.orgmdpi.commdpi.com The formation of the lactone ring typically involves hydroxylation followed by oxidation. researchgate.net For glaucolides, which are classified as germacranolides or hirsutinolides, the lactone ring can have an endocyclic double bond. researchgate.net

Key Enzymatic Transformations and Intermediates

The conversion of the initial sesquiterpene hydrocarbon (like germacrene A) to the glaucolide skeleton involves several enzymatic steps. Cytochrome P450 monooxygenases (CYP450s) play crucial roles in introducing hydroxyl groups and facilitating rearrangements. nih.govroyalsocietypublishing.orgmdpi.commdpi-res.com For instance, germacrene A oxidase, a CYP450 enzyme, oxidizes germacrene A to germacrene A acid, a key intermediate in the biosynthesis of many sesquiterpene lactones. nih.govroyalsocietypublishing.org Subsequent enzymatic steps, including further oxidations and lactonization, lead to the formation of the specific sesquiterpene lactone skeleton. The precise enzymes and intermediates specific to the biosynthesis of the glaucolide skeleton, and thus this compound, would be part of a specialized branch of the general sesquiterpene lactone pathway. Research indicates that different CYP enzymes can lead to the formation of different sesquiterpene lactone subclasses. royalsocietypublishing.org

Investigation of Precursor Feeding and Isotopic Labeling Studies (If Applicable)

Precursor feeding and isotopic labeling studies are valuable techniques for elucidating biosynthetic pathways. By providing isotopically labeled precursors (such as ¹³C-labeled glucose or mevalonate) to the plant or organism producing this compound and analyzing the labeling pattern in the final compound, researchers can track the incorporation of the precursors and identify intermediates. While general studies on sesquiterpene lactone biosynthesis have utilized these techniques mdpi.com, specific detailed studies focused solely on this compound were not prominently found in the search results. However, such studies would be essential to confirm the proposed biosynthetic cascade and identify specific intermediates in the this compound pathway.

Genetic and Molecular Mechanisms Governing Glaucolide Biosynthesis

The biosynthesis of sesquiterpene lactones, including glaucolides, is controlled by the expression of genes encoding the relevant enzymes, such as terpene synthases and cytochrome P450s. royalsocietypublishing.orgmdpi.comresearchgate.netmdpi.com These genes are often organized in biosynthetic gene clusters in plant genomes. nih.gov

Understanding the genetic and molecular mechanisms involves identifying the specific genes encoding the enzymes in the glaucolide biosynthetic pathway and studying their regulation. This can involve techniques such as transcriptomics (analyzing gene expression levels), proteomics (studying the proteins produced), and genetic manipulation (e.g., gene silencing or overexpression) to understand the role of specific genes and enzymes in glaucolide production. Research in other sesquiterpene lactone pathways, such as artemisinin (B1665778) biosynthesis, has provided models for investigating the genetic control of these complex pathways. royalsocietypublishing.orgresearchgate.net The localization of sesquiterpene lactone biosynthesis within plant tissues, such as glandular trichomes, also highlights the cellular and molecular organization of these pathways. mdpi.comhmdb.cascience.gov

Chemoenzymatic Approaches to Glaucolide Analogs

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to produce complex molecules. This approach can be particularly useful for synthesizing natural products and their analogs, especially when the natural biosynthetic pathway is complex or involves difficult chemical steps.

While specific examples of chemoenzymatic synthesis directly targeting this compound were not detailed in the search results, studies on the semisynthesis of glaucolide analogs from related sesquiterpene lactones like glaucolide B demonstrate the potential for using chemical modifications on naturally occurring scaffolds. nih.govresearchgate.netresearchgate.netdntb.gov.ua Furthermore, the successful heterologous expression of entire sesquiterpene lactone biosynthetic pathways in microorganisms like yeast and E. coli for compounds like artemisinin suggests that similar approaches could potentially be applied to parts of or the entire glaucolide biosynthetic pathway to produce this compound or its analogs. royalsocietypublishing.orgresearchgate.net This would involve identifying and cloning the genes encoding the key enzymes from the native glaucolide-producing plant and expressing them in a suitable host organism.

Chemical Synthesis Strategies and Derivatization of Glaucolide K

Total Synthesis Approaches to Complex Sesquiterpene Lactone Scaffolds (Contextual)

The total synthesis of complex sesquiterpene lactones, including those with hydroazulene cores similar to some glaucolides, often involves intricate multi-step routes to establish the correct carbon framework and stereochemistry researchgate.netacs.org. These syntheses serve as a foundation for understanding the chemical transformations and strategies potentially applicable to glaucolide K. The biosynthesis of sesquiterpene lactones in plants involves the conversion of farnesyl pyrophosphate (FPP) into various sesquiterpene backbones, such as germacrene A, which can then undergo further modifications, including oxidation and cyclization, to form the characteristic lactone ring and other functional groups tandfonline.com.

Key Reaction Methodologies Employed in Related Syntheses

Various key reaction methodologies are employed in the total synthesis of complex sesquiterpene lactones. These include reactions aimed at constructing the core carbocyclic ring system and installing the lactone moiety and other functional groups with high precision. Examples from the synthesis of related compounds include:

Intramolecular Wittig reaction: Used for constructing the butenolide ring in the synthesis of (±)-heritol, an aromatic cadinane (B1243036) sesquiterpene lactone jst.go.jp.

Domino enediyne and dienyne metathesis: Strategies employed to access functionalized hydroazulene cores, relevant to the synthesis of guaianolides like (−)-dehydrocostus lactone researchgate.nettu-dresden.de.

Stereoselective aldol (B89426) reactions: Crucial for establishing specific stereocenters in the synthesis of complex natural products, including sesquiterpene lactones researchgate.nettu-dresden.denih.gov.

Oxy-Cope/ene cascade: A highly diastereoselective reaction used to construct the 10-membered macrocyclic core of germacranes and the condensed 5-7 carbocycles of guaiane (B1240927) sesquiterpenes acs.org.

Michael addition: The α-methylene group present in many sesquiterpene lactones is often a site for Michael-type addition reactions with biological nucleophiles, a principle also utilized in synthetic modifications rsc.org.

Heck reaction: Applied in the synthesis of guaianolide sesquiterpene lactone derivatives with arylation of the α-methylene-γ-lactone moiety researchgate.net.

Stereoselective and Enantioselective Synthetic Routes

Achieving high stereoselectivity and enantioselectivity is a significant challenge and a critical aspect of sesquiterpene lactone synthesis due to the presence of multiple chiral centers researchgate.net. Strategies employed to control stereochemistry include:

Diastereoselective addition reactions: Such as the anti-addition of trimethylsilyl (B98337) cyanide to α,β-unsaturated ketones nih.gov.

Resolution of racemic mixtures: Utilizing chiral auxiliaries to separate diastereomers, as demonstrated in the synthesis of (−)-antrocin nih.gov.

Substrate-controlled stereoselective reactions: Where the existing stereochemistry of the molecule directs the outcome of subsequent reactions, like aldol condensation nih.gov.

Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity in reactions such as asymmetric transfer hydrogenation tu-dresden.de.

Diastereoselective epoxidation: As seen in the synthesis of bridged alkenes acs.org.

Semisynthetic Modifications and Derivatives of this compound (and related Glaucolides)

Semisynthetic modifications of naturally occurring glaucolides, particularly glaucolide B, have been explored to generate derivatives with altered biological activities mdpi.comdntb.gov.ua. These studies provide insights into the reactivity of the glaucolide scaffold and potential routes for modifying this compound.

Acid- and Base-Catalyzed Transformations

Glaucolides are susceptible to transformations under both acidic and basic conditions mdpi.comdntb.gov.uaresearchgate.net. Studies on glaucolide B have shown that varying pH conditions and catalysts can lead to the formation of different semisynthetic derivatives, including vernomargolides, hirsutinolides, and cadinanolides mdpi.comdntb.gov.uaresearchgate.netacs.org.

Lewis and Brønsted-Lowry Acids: Catalysts such as bismuth chloride (BiCl₃), acetic anhydride (B1165640) (Ac₂O), trifluoroacetic acid (TFA), and sulfuric acid (H₂SO₄) have been used to induce transformations in glaucolide B acs.orgmdpi.comresearchgate.netresearchgate.net. Acid-catalyzed reactions can lead to rearrangements, epoxide opening, and cyclization reactions mdpi.comresearchgate.netresearchgate.net. For instance, treating glaucolide B with BiCl₃ and Ac₂O yielded acetalic vernomargolides mdpi.com. Acidic conditions can also promote the formation of hirsutinolide and cadinanolide skeletons from glaucolide A dntb.gov.uaacs.org.

Bases: Bases like DMAP and K₂CO₃ have been employed in glaucolide modifications mdpi.com. Base-catalyzed reactions can facilitate transformations such as acetylation and elimination reactions mdpi.com.

Functional Group Interconversions and Derivatization

The glaucolide scaffold contains various functional groups, including esters, ketones, epoxides, and olefins, which can be selectively interconverted and derivatized.

Acetylation: Acetylation reactions, often catalyzed by bases like DMAP, can modify hydroxyl groups on the glaucolide structure mdpi.com.

Epoxide Opening: The epoxide ring present in some glaucolides, such as glaucolide B, can undergo ring-opening reactions under acidic conditions, often followed by rearrangements researchgate.net. Bismuth(III) salts have been shown to catalyze the ring-opening of epoxides researchgate.net.

Double Bond Modifications: The double bonds in sesquiterpene lactones can undergo various transformations, including hydrogenation, epoxidation, halogenation, hydroxylation, Michael addition, Heck reaction, and cycloaddition reactions researchgate.net.

Synthesis of Novel Glaucolide Analogs for Biological Probing

The semisynthesis of glaucolide derivatives is often undertaken to explore structure-activity relationships and generate novel analogs with potentially improved biological activities mdpi.comdntb.gov.ua. By selectively modifying functional groups or inducing rearrangements, researchers can create a library of analogs to probe their effects in various biological assays. For example, semisynthetic derivatives of glaucolide B have been evaluated for their cytotoxicity and anti-inflammatory activities mdpi.comdntb.gov.uaresearchgate.net. This involves targeted chemical modifications to introduce or alter functional groups, leading to compounds with potentially different interactions with biological targets.

Structure Activity Relationship Sar Studies of Glaucolide K and Its Analogs

Identification of Pharmacophoric Features within the Glaucolide K Structure

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For this compound and related sesquiterpene lactones, several key pharmacophoric features have been identified that are crucial for their cytotoxic and anti-inflammatory effects.

A predominant feature is the α-methylene-γ-lactone moiety. mdpi.comresearchgate.net This functional group is a reactive center that can participate in Michael-type addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. researchgate.net This covalent interaction is believed to be a primary mechanism for the inhibition of key signaling proteins, such as nuclear factor kappa B (NF-κB), which plays a central role in inflammatory and cancer processes. mdpi.com

Correlation Between Structural Modifications and Modulated Biological Activities

Modifying the chemical structure of glaucolides has a direct impact on their biological activity. Studies on glaucolide B, a structurally similar germacranolide, have provided valuable insights into how chemical transformations affect cytotoxicity. By treating glaucolide B with various acids and bases, a series of hirsutinolide and germacranolide derivatives were synthesized, and their activity was evaluated against several human cancer cell lines. mdpi.comnih.gov

The results demonstrated that these structural modifications significantly altered the cytotoxic profile of the parent compound. nih.gov For instance, certain hirsutinolide and germacranolide derivatives displayed potent and selective activity against human melanoma (SK-MEL-28) cells, while showing less activity against other cell lines like large-cell lung carcinoma (NCI-H460) and glioblastoma (SF295). mdpi.comnih.gov This highlights that even subtle changes to the sesquiterpene skeleton can lead to significant differences in potency and selectivity. Other structural features, such as the presence of epoxy groups, have also been correlated with genotoxic properties in some sesquiterpene lactones. researchgate.net

Below is a data table summarizing the cytotoxic activity of selected semisynthetic derivatives of glaucolide B.

| Compound | Type | CC₅₀ (µM) vs. SK-MEL-28 | Selectivity Index (SI) |

| 7a | Hirsutinolide | 5.0 | 2.5 |

| 7b | Hirsutinolide | 11.2 | 2.5 |

| 8a | Germacranolide | 3.1 | 3.0 |

| Data sourced from studies on glaucolide B derivatives. nih.gov The Selectivity Index (SI) is calculated as the ratio of cytotoxicity against non-tumoral HUVEC cells to the cytotoxicity against the cancer cell line. |

Influence of Stereochemistry on Molecular Interactions and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov Chiral natural products are typically biosynthesized as single enantiomers, and their specific spatial configuration is essential for precise interactions with biological targets, which are themselves chiral. nih.gov

Even minor changes in the stereochemistry of one center can lead to a complete loss of activity, as the modified analog may no longer be able to bind to its target with the correct orientation for a biological effect to be elicited. nih.govnih.gov Therefore, the specific stereochemical configuration of this compound is integral to its molecular interactions and resulting bioactivity.

Computational Chemistry in SAR Analysis

Computational chemistry provides powerful tools for elucidating structure-activity relationships at a molecular level, offering insights that can guide the design of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows researchers to visualize potential binding modes and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netmdpi.com For this compound, docking studies could be employed to screen for potential protein targets and to understand the structural basis of its activity. By modeling the interaction between this compound and the active site of a protein, researchers can identify key amino acid residues involved in binding, providing a rationale for its biological effects and suggesting modifications to improve affinity and selectivity. nih.gov

While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that occur in both the ligand and the protein over time. utupub.fi Proteins are not rigid structures, and their flexibility can be crucial for ligand binding. utupub.fi MD simulations can reveal how this compound and its target protein adapt to each other upon binding and can help assess the stability of the docked complex. nih.gov Conformational analysis, often performed in conjunction with MD, explores the different shapes a flexible molecule like this compound can adopt, which is essential for understanding its ability to interact with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds like sesquiterpene lactones, QSAR models can be developed to predict the cytotoxic potency based on calculated molecular descriptors, which are numerical representations of the compounds' physicochemical properties.

A QSAR study conducted on a set of 37 different sesquiterpene lactones, including germacranolides and guaianolides, successfully established a model that could relate their structural features to their cytotoxic properties. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and biological testing and accelerating the drug discovery process.

Mechanistic Investigations of Cellular and Molecular Activities of Glaucolide K

Cellular and Subcellular Targets Identified

Sesquiterpene lactones, including glaucolides, are known to interact with various cellular and subcellular components. A key feature of many biologically active sesquiterpene lactones is the presence of an α-methylene-γ-lactone moiety, which can undergo Michael-type additions with biological nucleophiles containing sulfhydryl groups nih.govmoph.go.th. This reactivity with sulfhydryl groups of proteins and enzymes is considered a primary mechanism through which these compounds exert their biological effects moph.go.thufjf.brctdbase.orgebi.ac.uk. Glaucolide K has been noted to have interactions with multiple target proteins. Related glaucolides, such as glaucolides D and E, have been shown to inactivate thiol groups on the outer membrane of sperm cells ebi.ac.uk. Sesquiterpene lactones can also affect the redox balance within cells. While specific subcellular targets for this compound are still being elucidated, the interaction with sulfhydryl-containing biomolecules suggests a broad range of potential targets, including enzymes, transcription factors, and other proteins critical for cellular function.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, STAT3)

Modulation of intracellular signaling pathways, notably NF-κB and STAT3, is a significant mechanism by which sesquiterpene lactones, including those related to this compound, exert their cellular effects. The NF-κB signaling pathway plays a crucial role in regulating inflammation, cell proliferation, and survival. Sesquiterpene lactones have been reported to inhibit the NF-κB signaling pathway moph.go.th. This inhibition can occur through various mechanisms, including the prevention of IκB degradation, which is essential for NF-κB activation and nuclear translocation. Studies on semisynthetic sesquiterpene lactones, including hirsutinolide derivatives related to glaucolide B, have shown a reduction in the release of pro-inflammatory mediators like IL-6 and NOx, which are regulated by NF-κB, in activated macrophages nih.gov.

The STAT3 signaling pathway is another critical mediator involved in cell proliferation, survival, and the tumorigenic process. Some hirsutinolides, structurally related to glaucolides, have been shown to inhibit the activation and function of STAT3 in cancer cell lines. For example, Glaucocalyxin A, another compound with activity relevant to this class, has been shown to inhibit the phosphorylation of STAT3 and downregulate IL-6-induced STAT3 phosphorylation. Inhibition of the JAK2/STAT3 pathway has also been observed with other sesquiterpene lactones, leading to the inhibition of cancer cell proliferation. These findings suggest that this compound may also modulate NF-κB and STAT3 pathways, contributing to its biological activities.

Interaction with Biomolecules (e.g., sulfhydryl groups of proteins)

A well-established mechanism of action for sesquiterpene lactones, including glaucolides, is their interaction with biomolecules, particularly through Michael-type addition to sulfhydryl (thiol) groups of proteins and other molecules nih.govmoph.go.thufjf.brctdbase.orgebi.ac.uk. The α-methylene-γ-lactone moiety present in these compounds is highly reactive towards nucleophiles like the thiol groups of cysteine residues in proteins nih.govmoph.go.th. This interaction can lead to the alkylation of proteins, altering their structure and function ufjf.brctdbase.org. Enzymes are particularly susceptible to this type of inhibition due to the presence of critical cysteine residues in their active sites ufjf.brctdbase.org.

Beyond enzymes, sesquiterpene lactones can also react with other thiol-containing molecules like glutathione (B108866), an important intracellular antioxidant ufjf.br. The depletion of glutathione can increase cellular sensitivity to the effects of these compounds ufjf.br. The ability of glaucolides D and E to inactivate thiol groups on sperm cells further highlights this mode of interaction ebi.ac.uk. These interactions with sulfhydryl groups are considered central to the cytotoxic and anti-inflammatory activities observed for many sesquiterpene lactones nih.govmoph.go.th.

Mechanisms of Antiproliferative Activity in Cell-Based Assays

Sesquiterpene lactones, including those related to this compound, exhibit significant antiproliferative activity in various cell-based assays nih.govmoph.go.th. Cell-based assays are widely used to evaluate the effects of compounds on cell growth, viability, and death, providing insights into their potential as therapeutic agents. Cytotoxicity and the inhibition of cell proliferation are commonly assessed using methods that measure cell viability or metabolic activity.

Studies on glaucolide B have shown that concentrations above a certain threshold can be cytotoxic and inhibit the growth of cultured cells ufjf.brctdbase.org. Similarly, hirsutinolide and germacranolide derivatives, structurally related to this compound, have demonstrated significant cytotoxic activity and selectivity against cancer cell lines such as human melanoma SK-MEL-28 cells moph.go.th. For instance, hirsutinolide derivatives 7a and 7b, and germacranolide derivative 8a, showed CC50 values in the low micromolar range against SK-MEL-28 cells moph.go.th.

Induction of Apoptotic Pathways and Cell Cycle Perturbations

A key mechanism underlying the antiproliferative activity of many sesquiterpene lactones is the induction of apoptosis and the perturbation of the cell cycle ebi.ac.uk. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Sesquiterpene lactones have been shown to trigger apoptosis in various cancer cell lines.

The induction of apoptosis by related compounds like 5β-hydroxy-hirsutinolide has been linked to the modulation of proteins in the Bcl-2 family, which are central regulators of the mitochondrial apoptotic pathway. This can involve decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax, as well as activating caspases, key executioners of apoptosis.

In addition to inducing apoptosis, sesquiterpene lactones can also interfere with the cell cycle, the ordered series of events that lead to cell division. Compounds like Glaucocalyxin A have been shown to induce cell cycle arrest, for example, at the G2/M transition phase. Perturbations in the cell cycle can prevent cancer cells from dividing and proliferating effectively. Studies on plant extracts containing hirsutinolides and glaucolides have also indicated effects on cell cycle distribution in liver cancer cells. Furthermore, glaucolide B has been reported to increase the frequency of chromosomal aberrations in cultured human lymphocytes, suggesting potential genotoxic effects that can impact cell division ufjf.br.

Effects on Cell Viability and Proliferation Kinetics

The effects of this compound and related sesquiterpene lactones on cell viability and proliferation kinetics are typically assessed through various cell-based assays nih.govmoph.go.thufjf.brebi.ac.uk. These assays quantify the number of live cells or their metabolic activity over time when exposed to different concentrations of the compound. Inhibition of cell viability and proliferation in a dose-dependent manner is a common observation for cytotoxic sesquiterpene lactones moph.go.th.

As mentioned earlier, glaucolide B has been shown to inhibit cell growth in cultured lymphocytes at certain concentrations ufjf.brctdbase.org. Related hirsutinolide and germacranolide derivatives have demonstrated significant cytotoxic potency against melanoma cells, with low micromolar CC50 values indicating their ability to reduce cell viability by 50% at these concentrations moph.go.th.

Cell viability and proliferation kinetics are critical parameters for evaluating the potential of a compound as an antiproliferative agent. The observed effects of this compound and related compounds on these parameters in cell-based assays underscore their potential therapeutic relevance, particularly in the context of diseases characterized by excessive cell proliferation.

Here is a table summarizing some reported cytotoxicities of related sesquiterpene lactones:

| Compound Name | Cell Line | Assay Type | CC50/IC50 (µM) | Source |

| Hirsutinolide derivative 7a | SK-MEL-28 | Cytotoxicity | 5.0 | moph.go.th |

| Hirsutinolide derivative 7b | SK-MEL-28 | Cytotoxicity | 11.2 | moph.go.th |

| Germacranolide derivative 8a | SK-MEL-28 | Cytotoxicity | 3.1 | moph.go.th |

| Glaucolide B | Human lymphocytes | Cytotoxicity | ≥15 µg/ml | ufjf.br |

Note: The values presented are for related sesquiterpene lactones and may not directly reflect the potency of this compound.

Mechanisms of Anti-inflammatory Activity at the Cellular Level

Sesquiterpene lactones, including glaucolides, also possess anti-inflammatory properties mediated through their effects on cellular processes nih.gov. Inflammation involves complex cellular responses, including the production and release of pro-inflammatory mediators by immune cells like macrophages. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous inflammatory genes.

Based on the available search results, detailed research findings focusing solely on the antiprotozoal, antifungal, antibacterial, and phytotoxic activities of the specific chemical compound this compound and their molecular underpinnings are limited. While this compound is identified as a sesquiterpene lactone (SL) ebi.ac.uk, a class of natural products widely recognized for possessing a variety of biological effects, including antiprotozoal, antifungal, antibacterial, and phytotoxic activities uwm.edu.plscielo.brresearchgate.netscielo.brscispace.comresearchgate.netconicet.gov.ar, specific studies providing detailed data and mechanisms for this compound in these areas were not prominently found within the provided search snippets.

Sesquiterpene lactones, as a class, are known for their diverse bioactivities often attributed to the presence of an α,β-unsaturated γ-lactone ring, which can interact with biological molecules, particularly through Michael-type addition reactions with sulfhydryl groups in proteins researchgate.netconicet.gov.arnih.govmdpi.com. This reactivity is considered a key factor in the cytotoxic and other biological effects of many SLs scielo.brresearchgate.netscielo.brnih.gov.

Although this compound has been identified and its cytotoxicity against certain cancer cell lines, such as the A2780 human ovarian cancer cell line, has been reported with an IC50 value of 5.8 µM nih.govresearchgate.netnih.gov, specific investigations into its antiprotozoal, antifungal, antibacterial, or phytotoxic actions were not detailed in the provided search results. Research on other glaucolides, such as glaucolide A and glaucolide B, has indicated activity in some of these areas scielo.brscielo.brscispace.commdpi.comredalyc.orgznaturforsch.comnih.gov. For instance, glaucolide A has shown moderate leishmanicidal activity against Leishmania amazonensis promastigotes, with observations suggesting that the structural features of the lactone ring can influence activity mdpi.com. Glaucolide B has demonstrated antimicrobial activity against Bacillus cereus and phytotoxic effects scielo.brscielo.brscispace.comznaturforsch.com.

However, without specific studies and data sets directly addressing this compound's activity against protozoa, fungi, bacteria, or plants, a detailed account of its effects and the underlying molecular mechanisms in these contexts cannot be provided based solely on the information retrieved.

Ecological and Chemoecological Relevance of Glaucolides

Role in Plant Defense Mechanisms and Herbivore Deterrence

Plants have evolved intricate defense systems against herbivores, involving both direct and indirect strategies researchgate.netnih.gov. Direct defenses include the production of toxins and compounds that reduce digestibility, while indirect defenses involve attracting natural enemies of herbivores researchgate.net. Sesquiterpene lactones like glaucolide A are recognized as important terpenoid deterrents and toxins against insects researchgate.net. These compounds can act as antifeedants or directly toxic substances, or they can modify insect development researchgate.net.

While specific research detailing the direct role of glaucolide K in deterring herbivores is limited in the provided search results, the broader context of sesquiterpene lactones, particularly glaucolides, strongly suggests a similar defensive function. Glaucolide A, a related compound, is explicitly mentioned as an insect deterrent and toxin researchgate.net. The presence of this compound in Vernonia pachyclada, a plant known for its use in traditional medicine and belonging to the Asteraceae family which is rich in defensive sesquiterpene lactones, further supports its potential role in plant defense researchgate.netresearchgate.net. The mechanism often involves the toxicity or deterrence caused by these secondary metabolites upon herbivore attack frontiersin.orgelifesciences.org.

Glaucolides as Chemotaxonomic Markers within Plant Families

Chemotaxonomy utilizes the chemical composition of plants to aid in their classification and to understand evolutionary relationships plantsjournal.comunacademy.com. Secondary metabolites, due to their restricted occurrence and diversity, are particularly useful for chemotaxonomic studies plantsjournal.com. Sesquiterpene lactones, including the hirsutinolide and glaucolide subtypes, are considered important chemotaxonomic markers for the Asteraceae family, especially within the Vernonieae tribe sci-hub.se.

The presence of specific glaucolides, such as this compound, in particular plant species can serve as a chemical signature for taxonomic identification and differentiation researchgate.net. Studies on species within the Vernonia genus, for example, have focused on their sesquiterpene lactone content for chemotaxonomic purposes sci-hub.seresearchgate.net. The isolation and identification of this compound from Vernonia pachyclada highlight its potential utility as a marker for this species or closely related taxa researchgate.net. Chemotaxonomic studies often rely on analyzing the profile of secondary metabolites to reveal chemical similarities or differences between plant groups unacademy.commdpi.com.

Biosynthesis and Chemical Ecology Interactions

The biosynthesis of sesquiterpene lactones involves complex enzymatic pathways derived from isoprene (B109036) units researchgate.netresearchgate.net. These pathways are influenced by genetic factors and can be induced or modified by environmental interactions, such as herbivore attack nih.govnih.gov. The production of these secondary metabolites is an energetically costly process for the plant, indicating their significant ecological value nih.gov.

The presence and concentration of glaucolides, including this compound, in a plant are a result of its specific biosynthetic capabilities and its interactions with the environment researchgate.netchimia.ch. Herbivory can trigger increased production of defensive compounds like sesquiterpene lactones as part of the plant's induced defense response nih.govnih.gov. Furthermore, the chemical structures of these compounds can be modified post-extraction, potentially leading to the identification of artifacts, which is an important consideration in phytochemical and chemoecological studies mdpi.comresearchgate.net. The study of glaucolide biosynthesis and its regulation provides insights into the evolutionary and ecological factors that shape the chemical diversity of plants and their interactions within ecosystems researchgate.netchimia.ch.

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Pathways for Glaucolide Diversity

The biosynthesis of sesquiterpene lactones is a complex process originating from farnesyl diphosphate (B83284) (FPP), a fifteen-carbon precursor derived from the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. ctdbase.orgwikipedia.orglipidmaps.orgresearchgate.netthegoodscentscompany.comnih.govebi.ac.uk FPP undergoes cyclization catalyzed by sesquiterpene synthases, followed by various oxidation and modification steps mediated by enzymes such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, reductases, and acyltransferases. wikipedia.orgnih.gov This intricate enzymatic tailoring contributes significantly to the vast structural diversity observed among STLs, including the glaucolides. uni.lu

While general pathways for STL biosynthesis are understood, the specific enzymatic steps and regulatory mechanisms leading to the diverse array of glaucolide structures, including glaucolide K, remain to be fully elucidated. Future research will likely focus on identifying the specific genes and enzymes involved in the late-stage modifications that differentiate glaucolides from other STL subclasses. Integrated omics approaches, combining genomics, transcriptomics, and metabolomics, are powerful tools for this purpose. wikidata.orgnih.govwikipedia.orgfishersci.cawikipedia.orgciteab.comuni.lu By analyzing gene clusters, co-expression patterns, and correlating gene expression with metabolite profiles, researchers can identify candidate genes encoding enzymes responsible for specific hydroxylation, oxidation, and esterification reactions characteristic of glaucolide structures. nih.govwikipedia.orgfishersci.cauni.lu Challenges remain, such as the presence of silent gene clusters that are not expressed under standard laboratory conditions, necessitating the development of methods to activate these pathways. wikidata.org Elucidating these undiscovered pathways is crucial for understanding the natural production of glaucolides and could pave the way for biotechnological production. lipidmaps.orgnih.govhmdb.ca

Exploration of Novel Synthetic Methodologies for Glaucolide Scaffolds

The complex and highly functionalized structures of sesquiterpene lactones, including glaucolides, often make their chemical synthesis challenging. nih.gov While total synthesis of other complex natural products has been achieved using sophisticated strategies involving key transformations and the construction of intricate ring systems, developing efficient total synthesis routes specifically for glaucolide scaffolds is an ongoing area of exploration. idrblab.netuni.lu

Semisynthetic approaches, starting from readily available glaucolides like glaucolide B, have demonstrated the potential to generate diverse derivatives through controlled chemical reactions, such as treatments with acids and bases. nih.govnih.govnih.govnih.gov These studies highlight the reactivity of the glaucolide scaffold and provide insights into potential routes for structural modification. Future research will likely explore novel synthetic methodologies, including both total and semisynthetic strategies, to access glaucolide scaffolds and their analogs. This could involve the development of new stereoselective reactions, efficient cyclization methods, and strategies for introducing specific functional groups at desired positions on the glaucolide core. Advances in synthetic biology and metabolic engineering also offer promising avenues for the biotechnological production of glaucolides or their precursors in heterologous hosts like bacteria and yeast, potentially offering more sustainable and cost-effective production methods compared to extraction from plants. ctdbase.orglipidmaps.orgresearchgate.nethmdb.cawikidata.org

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

Many sesquiterpene lactones exert their biological effects through alkylation of cellular proteins, primarily via Michael addition to thiol groups on cysteine residues, mediated by their characteristic α-methylene-γ-lactone moiety and other α,β-unsaturated carbonyl systems. wikipedia.orgthegoodscentscompany.comnih.govfishersci.canih.gov This reactivity allows STLs to interfere with various cellular processes, including gene expression, protein production, and metabolic pathways. wikipedia.org

Research has identified several molecular targets and signaling pathways modulated by STLs, such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cell survival. citeab.comnih.govfishersci.canih.govguidetopharmacology.orgwikidata.orgchem960.com For example, parthenolide (B1678480) is known to inhibit NF-κB activation by targeting IKK and preventing IκB degradation. guidetopharmacology.org While glaucolide B and its derivatives have shown cytotoxic and anti-inflammatory activities in various cell lines, often linked to the induction of apoptosis and modulation of inflammatory mediators like IL-6 and NOx, the precise molecular mechanisms underlying the biological activities of this compound require in-depth investigation. nih.govnih.govnih.govnih.govchem960.com Future research will focus on identifying the specific protein targets of this compound, characterizing its binding interactions, and elucidating the downstream signaling events that lead to observed biological outcomes. Techniques such as activity-based protein profiling, target identification strategies, and detailed biochemical and cell-based assays will be crucial for these studies. A thorough understanding of the molecular mechanisms will be essential for assessing the therapeutic potential of this compound and for rational design of more potent and selective analogs. mitoproteome.org

Application of Advanced Omics Technologies in Glaucolide Research

Advanced omics technologies, including genomics, transcriptomics, metabolomics, and proteomics, are revolutionizing natural product research. wikidata.orgnih.govwikipedia.orgfishersci.cawikipedia.orgciteab.comuni.lu These technologies provide comprehensive views of biological systems and are invaluable for the discovery, characterization, and understanding of natural products like glaucolides.

Metabolomics allows for the identification and quantification of the complete set of metabolites in a biological sample, providing insights into the chemical diversity and accumulation patterns of glaucolides in producing organisms. wikidata.orgwikipedia.org Transcriptomics provides information on gene expression levels, helping to identify genes involved in glaucolide biosynthesis and their regulation under different conditions. wikipedia.orgfishersci.cauni.lu Genomics reveals the genetic potential of an organism to produce secondary metabolites, including the identification of biosynthetic gene clusters. wikidata.orgnih.govwikipedia.org The integration of these omics datasets (multi-omics or metabologenomics) is particularly powerful for linking genes to metabolites and elucidating complex biosynthetic pathways. nih.govwikipedia.orgfishersci.cawikipedia.orgciteab.comuni.lu

Future research on this compound will increasingly leverage these technologies. Omics approaches can be applied to different plant tissues, developmental stages, or in response to environmental stimuli to understand the factors influencing glaucolide production. wikipedia.orguni.lu Proteomics can provide insights into the enzymes catalyzing biosynthetic steps and the cellular proteins targeted by this compound. citeab.com Advanced techniques such as single-cell sequencing and mass spectrometry imaging can offer even higher resolution insights into the spatial and temporal distribution of glaucolides and the expression of related genes and proteins. nih.gov The application of these technologies will accelerate the discovery of new glaucolides, aid in the elucidation of their biosynthetic pathways, and provide a deeper understanding of their biological roles and mechanisms of action.

Potential for this compound as a Research Probe in Chemical Biology

Chemical probes are small molecules used as tools to perturb and study biological systems, particularly to investigate protein function in native cellular environments. nih.govchem960.commitoproteome.orgwikipedia.org High-quality chemical probes are essential for advancing our understanding of biological processes and validating potential drug targets. thegoodscentscompany.com

Given the diverse biological activities and known reactivity of sesquiterpene lactones, including their ability to alkylate proteins, there is potential for this compound or its derivatives to be developed as research probes. wikipedia.orgthegoodscentscompany.comnih.govfishersci.canih.gov The development of fluorinated derivatives of parthenolide as NMR probes to study its interaction with glutathione (B108866) exemplifies how STLs can be modified for use as probes to gain mechanistic insights. nih.govtcmsp-e.com The concept of using "pseudo-natural products" derived from natural scaffolds as chemical probes to explore underexplored chemical space and target novel biomacromolecules also supports this potential. nih.gov

Future research could explore the design and synthesis of this compound-based chemical probes. This would involve modifying the this compound structure to incorporate features useful for research applications, such as reporter tags for visualization or affinity handles for target isolation. Such probes could be valuable tools for identifying and validating the specific protein targets of this compound in complex biological systems, studying its cellular uptake and distribution, and investigating the functional consequences of its interactions at a molecular level. Developing this compound as a research probe could significantly contribute to the field of chemical biology and provide valuable insights into the biological pathways modulated by this class of compounds.

常见问题

Q. Methodological Answer :

- Positive controls : Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi).

- Negative controls : Solvent-only (e.g., DMSO ≤0.1%) and untreated cell/media groups.

- Sterility controls : Verify agar plates lack contamination.

Measure zones of inhibition (ZOI) in triplicate, normalizing to plate thickness and inoculum density .

Advanced: Which in silico models predict this compound’s molecular targets pre-experimentally?

Q. Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against targets (e.g., NF-κB, topoisomerases).

- QSAR : Train models on sesquiterpene lactone datasets to predict bioactivity.

- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) with GROMACS .

Validate predictions via in vitro target inhibition assays (e.g., luciferase reporter systems).

Notes for Implementation

- Data Presentation : Follow chemistry-specific guidelines for tables (e.g., IC50 values ± SEM) and figures (error bars, p-value annotations) .

- Ethical Compliance : Adhere to institutional protocols for in vivo studies and cytotoxicity waste disposal.

- Source Diversity : Cite peer-reviewed journals, avoiding non-academic platforms per user guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。